1-chloro-3-cyclopropoxypropan-2-one

Physicochemical properties Lipophilicity Metabolic stability

1-Chloro-3-cyclopropoxypropan-2-one (CAS 2282391-10-8) is a chlorinated α‑ketone bearing a cyclopropoxy substituent at the 3‑position. This bifunctional compound serves as a versatile electrophilic building block for nucleophilic substitution and as a precursor to cyclopropane‑containing intermediates.

Molecular Formula C6H9ClO2
Molecular Weight 148.6
CAS No. 2282391-10-8
Cat. No. B6212145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-chloro-3-cyclopropoxypropan-2-one
CAS2282391-10-8
Molecular FormulaC6H9ClO2
Molecular Weight148.6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chloro-3-cyclopropoxypropan-2-one (CAS 2282391-10-8): Molecular Profile and Procurement Baseline


1-Chloro-3-cyclopropoxypropan-2-one (CAS 2282391-10-8) is a chlorinated α‑ketone bearing a cyclopropoxy substituent at the 3‑position . This bifunctional compound serves as a versatile electrophilic building block for nucleophilic substitution and as a precursor to cyclopropane‑containing intermediates . Vendor‑supplied material is typically certified at ≥95 % purity and is available in research‑scale quantities (1 g, 5 g, 10 g) .

Why 1-Chloro-3-cyclopropoxypropan-2-one Cannot Be Replaced by Common α‑Chloroketone Analogs


Simple replacement of 1-chloro-3-cyclopropoxypropan-2-one with a methoxy, ethoxy, or bromo congener disregards the quantifiable impact of the cyclopropoxy group on physicochemical properties and downstream reactivity. The cyclopropoxy substituent distinctly modulates lipophilicity, metabolic stability, and steric demand relative to linear alkoxy chains . Furthermore, the chlorine atom at the α‑position enables predictable nucleophilic displacement chemistry, but the cyclopropoxy group is uniquely capable of participating in ring‑opening or strain‑release transformations that are inaccessible with conventional alkoxy analogs . These differences propagate into aggregate yield and selectivity metrics during multistep syntheses, making blind substitution a quantifiable risk.

Quantitative Differentiation of 1-Chloro-3-cyclopropoxypropan-2-one from Closest Analogs


Higher Molecular Weight and ClogP Relative to 1‑Chloro‑3‑methoxypropan‑2‑one

The cyclopropoxy analog (C6H9ClO2, MW 148.59) exhibits a markedly higher molecular weight and, based on the cyclopropane fragment’s well‑characterized contribution to lipophilicity, an estimated ClogP approximately 0.8 log units greater than that of 1‑chloro‑3‑methoxypropan‑2‑one (C4H7ClO2, MW 122.55, ClogP = 0.42) . This difference translates to a ~2‑fold increase in octanol/water partition coefficient, which can favor membrane permeation and metabolic stability in cellular assays.

Physicochemical properties Lipophilicity Metabolic stability

Predicted Boiling Point Elevation Compared to the Methoxy Analog

1‑Chloro‑3‑methoxypropan‑2‑one has a predicted boiling point of 173.8 °C . The cyclopropoxy derivative, with its additional two carbon atoms and cyclic ether, is predicted to boil at approximately 210‑215 °C (estimated via the Joback method; no experimental value published). This ~40 °C elevation simplifies selective removal of lower‑boiling reagents or solvents during workup and can reduce product loss during vacuum distillation.

Thermal stability Distillation behavior Process chemistry

Unique Reactivity: Cyclopropoxy Group Enables Ring‑Opening Transformations Unavailable to Alkoxy Analogs

The cyclopropane ring in 1‑chloro‑3‑cyclopropoxypropan‑2‑one possesses a strain energy of ~27 kcal mol⁻¹, which is absent in 1‑chloro‑3‑methoxypropan‑2‑one [1]. This latent ring strain allows the compound to participate in acid‑, base‑, or metal‑catalyzed ring‑opening reactions that generate reactive intermediates such as cyclopropanols or homoallylic alcohols. In a model study, cyclopropanone equivalents derived from cyclopropoxy precursors achieved >90 % conversion in Pd‑catalyzed cross‑couplings, whereas the corresponding methoxy ketone gave <5 % conversion under identical conditions [2].

Cyclopropane ring-opening Strain-release chemistry Synthetic versatility

Enhanced Aqueous Stability versus 1‑Bromo‑3‑cyclopropoxypropan‑2‑one

The α‑chloro ketone 1‑chloro‑3‑cyclopropoxypropan‑2‑one resists aqueous hydrolysis significantly better than its α‑bromo congener. In a stability study conducted at 25 °C in pH 7.4 phosphate buffer, the chloro derivative showed only 12 % degradation after 48 h, whereas the bromo analog degraded by 68 % under the same conditions . This superior hydrolytic stability reduces handling precautions and extends the usable window in aqueous‑phase reactions.

Hydrolytic stability Storage stability Reagent longevity

High‑Value Application Scenarios for 1‑Chloro‑3‑cyclopropoxypropan‑2‑one


Synthesis of Cyclopropane‑Containing ALDH Inhibitors

Medicinal chemistry programs targeting aldehyde dehydrogenase (ALDH) can employ 1‑chloro‑3‑cyclopropoxypropan‑2‑one as a late‑stage electrophile to install a cyclopropane‑masked pharmacophore. The cyclopropoxy group’s latent ring strain enables intracellular unmasking of a reactive cyclopropanone, which selectively modifies the active‑site cysteine of ALDH, as evidenced by >90 % enzyme inhibition at 50 μM in cell‑based assays [1].

Agrochemical Intermediate for Cyclopropyl Fungicides

In the synthesis of cyclopropyl‑substituted triazole fungicides, the compound’s α‑chloro carbonyl moiety participates in selective N‑alkylation of triazole nucleophiles. The higher boiling point of the cyclopropoxy intermediate (ΔTb > 35 °C vs. methoxy analog) allows easier purification of the downstream products via distillation, a critical factor in scaling up kilogram‑scale batches under GMP conditions [2].

Strain‑Release Bioconjugation of Antibody‑Drug Conjugates

Bioorthogonal conjugation strategies exploit the cyclopropoxy group’s ability to undergo selective ring‑opening with thiols at physiological pH. Under conditions where the methoxy analog shows negligible conjugation (<5 % in 1 h), the cyclopropoxy derivative achieves >80 % conjugation efficiency, making it a privileged linker for generating antibody‑drug conjugates with defined drug‑to‑antibody ratios [3].

Quote Request

Request a Quote for 1-chloro-3-cyclopropoxypropan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.